molecular formula C17H23F3N2O3 B3125483 Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate CAS No. 325457-62-3

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Cat. No. B3125483
M. Wt: 360.4 g/mol
InChI Key: PKZFCOSBRDLJTG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 193902-87-3 . It has a molecular weight of 345.36 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular formula of this compound is C16H22F3N3O2 . The InChI Code is 1S/C16H22F3N3O2/c1-15(2,3)24-14(23)22-8-6-21(7-9-22)13-5-4-11(20)10-12(13)16(17,18)19/h4-5,10H,6-9,20H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 446.5±45.0 °C at 760 mmHg . The flash point is 223.8±28.7 °C . It’s worth noting that these values are approximations and can vary depending on the conditions .

Scientific Research Applications

Synthesis and Structural Studies

  • Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, with a total yield of 20.2%. The structure was confirmed by MS and 1HNMR, and the method was optimized (Wang, Xu, Tang, & Wang, 2015).
  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in compounds like crizotinib, was synthesized with a total yield of 49.9%. It was confirmed by MS and 1HNMR spectrum (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

X-ray Crystallography and Molecular Packing

Application in Synthesis of Biologically Active Compounds

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a significant intermediate for small molecule anticancer drugs, was synthesized with a high yield of 71.4%. The structure was confirmed by 1H NMR, and the method was optimized (Zhang, Ye, Xu, & Xu, 2018).

Molecular Structure Analysis

Exploration in Drug Synthesis

  • Tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized as an important intermediate for the synthesis of biologically active benzimidazole compounds (Liu Ya-hu, 2010).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It’s harmful by inhalation, in contact with skin, and if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

While specific future directions for this compound are not mentioned in the sources, compounds with similar structures are often used in the development of pharmaceuticals and other chemical products . Therefore, it’s possible that this compound could have potential applications in these areas.

properties

IUPAC Name

tert-butyl 4-[4-amino-2-(trifluoromethyl)phenoxy]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O3/c1-16(2,3)25-15(23)22-8-6-12(7-9-22)24-14-5-4-11(21)10-13(14)17(18,19)20/h4-5,10,12H,6-9,21H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZFCOSBRDLJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(4-amino-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of tert-butyl 4-(4-nitro-2-(trifluoromethyl)phenoxy)piperidine-1-carboxylate (0.75 g, 1.0 eq, 1.9 mmol) and Pd—C (10%, 0.3 g) in EtOH (50 mL) was hydrogenated at 30 psi for 2 hours. The mixture was filtered through celite and the filter cake washed with EtOH (2×10 mL). The filtrate was concentrated under vacuum to give the desired product in 90% yield. This product was taken to next step with out further purification.
Quantity
0.75 g
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reactant
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Quantity
50 mL
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solvent
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Quantity
0.3 g
Type
catalyst
Reaction Step One
Yield
90%

Synthesis routes and methods II

Procedure details

To a solution of 4-(1-t-butoxycarbonylpiperidin-4-yloxy)-3-trifluoromethylnitrobenzene (2.28 g) in methanol (50 ml) was added palladium on carbon (0.20 g) and the mixture was stirred under a hydrogen atmosphere at room temperature for 5 hours. The reaction mixture was filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=3/2 as an eluant to give the desired compound (1.69 g, yield 80%) as a pale red oil.
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
80%

Synthesis routes and methods III

Procedure details

4-(N-(t-butoxycarbonyl)piperidin-4-yl)oxy-3-trifluoromethyl-1-nitrobenzene was dissolved in methanol in the presence of Pd/C. The solution was hydrogenated at 50 psi for 1 hour until hydrogen intake was completed. The catalyst was filtered off and the filtrate was concentrated to afford 4-[(N-(t-butoxycarbonyl)piperidin-4-yl)oxy]-3-trifluoromethylbenzenamine, >95%.
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
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Reaction Step One
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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